2,6-Difluorophenyl isothiocyanate

Catalog No.
S781572
CAS No.
207974-17-2
M.F
C7H3F2NS
M. Wt
171.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorophenyl isothiocyanate

CAS Number

207974-17-2

Product Name

2,6-Difluorophenyl isothiocyanate

IUPAC Name

1,3-difluoro-2-isothiocyanatobenzene

Molecular Formula

C7H3F2NS

Molecular Weight

171.17 g/mol

InChI

InChI=1S/C7H3F2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H

InChI Key

DBSXNGIBAKYMSS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)N=C=S)F

Canonical SMILES

C1=CC(=C(C(=C1)F)N=C=S)F

The exact mass of the compound 2,6-Difluorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6-Difluorophenyl isothiocyanate is a highly specialized, fluorinated aryl electrophile primarily procured as a building block for the synthesis of complex thioureas, thioamides, and heterocyclic compounds [1]. The molecule is defined by the presence of two highly electronegative fluorine atoms at the ortho positions relative to the isothiocyanate group. This specific substitution pattern serves a dual purpose: it imparts significant steric hindrance that dictates the conformational geometry of downstream products, and it exerts a strong electron-withdrawing effect that drastically increases the acidity and hydrogen-bond donating capacity of resulting thiourea NH protons [2]. Consequently, it is a critical raw material in the pharmaceutical manufacturing of kinase inhibitors and in the synthesis of elite chiral organocatalysts, where precise steric and electronic tuning is non-negotiable for target performance.

Substituting 2,6-difluorophenyl isothiocyanate with generic alternatives like phenyl isothiocyanate or isomeric forms (e.g., 3,5-difluorophenyl isothiocyanate) fundamentally alters both process kinetics and product efficacy. From a processability standpoint, the ortho-fluorine atoms create substantial steric bulk, meaning that standard coupling protocols designed for unhindered isothiocyanates will fail or require significantly extended reaction times [1]. In application-critical performance, substituting this compound with its oxygen analog (2,6-difluorophenyl isocyanate) to form ureas instead of thioureas has been shown to cause up to a 10-fold drop in biological potency against targets like CDK1, while removing the fluorine atoms entirely reduces potency by 7-fold [2]. Therefore, buyers cannot treat this compound as a generic aryl isothiocyanate without compromising the structural rigidity and hydrogen-bonding networks essential to the final product's value.

Impact of Ortho-Steric Hindrance on Process Coupling Kinetics

The 2,6-difluoro substitution significantly impedes nucleophilic attack compared to meta-substituted analogs, requiring process chemists to adjust cycle times. In the synthesis of anion recognition molecules, nucleophilic coupling with 2,6-difluorophenyl isothiocyanate required 20–24 hours to reach completion. In direct contrast, the less sterically hindered isomer, 3,5-difluorophenyl isothiocyanate, completed the same reaction in just 2–9 hours under identical conditions [1].

Evidence DimensionNucleophilic coupling reaction time
Target Compound Data20–24 hours
Comparator Or Baseline3,5-difluorophenyl isothiocyanate (2–9 hours)
Quantified Difference2.2x to 10x longer reaction time for the 2,6-difluoro isomer
ConditionsReaction with substituted amino acids in acetonitrile/DMF at 40 °C

Procurement and process teams must account for significantly extended cycle times and potentially require optimized conditions when scaling up syntheses using this sterically hindered building block.

Superior Precursor Suitability for Kinase Inhibitor Potency

When utilized as a precursor for 1-acyl-1H-[1,2,4]triazole-3,5-diamine CDK inhibitors, 2,6-difluorophenyl isothiocyanate yields a thiourea derivative that is 10-fold more potent against CDK1 than the corresponding urea derivative synthesized from 2,6-difluorophenyl isocyanate [1]. Furthermore, compared to a baseline unsubstituted phenyl isothiocyanate, the 2,6-difluoro substitution increases the resulting CDK1 inhibitory potency by 7-fold [1].

Evidence DimensionIn vitro CDK1 kinase inhibitory potency
Target Compound Data10-fold higher potency (thiourea derivative)
Comparator Or Baseline2,6-difluorophenyl isocyanate (urea analog) and phenyl isothiocyanate
Quantified Difference10x greater potency vs isocyanate; 7x greater vs unsubstituted
ConditionsIn vitro CDK1 kinase assay evaluating 1-acyl-1H-[1,2,4]triazole-3,5-diamine derivatives

For pharmaceutical procurement, selecting the exact isothiocyanate over the isocyanate or unfluorinated analog is critical for achieving nanomolar therapeutic efficacy in targeted drug design.

Enhanced Hydrogen-Bonding Capacity for Chiral Organocatalyst Manufacturing

The strong electron-withdrawing nature of the 2,6-difluorophenyl group increases the acidity of the resulting thiourea NH protons, creating an elite hydrogen-bond donor. In the manufacturing of bisthiourea organocatalysts, 2,6-difluorophenyl isothiocyanate couples with (1R,2R)-diaminocyclohexane in an exceptional 99% yield [1]. The resulting catalyst leverages this enhanced directionality and acidity to achieve high enantioselectivity (72% ee) in challenging [2 + 2] photocycloaddition reactions, outperforming less acidic thiourea variants [1].

Evidence DimensionCatalyst precursor synthesis yield and downstream enantiomeric excess (ee)
Target Compound Data99% synthesis yield; 72% ee in photocycloaddition
Comparator Or BaselineUnsubstituted or less acidic thiourea catalysts
Quantified DifferenceNear-quantitative precursor conversion and functional asymmetric induction
ConditionsCoupling in THF; subsequent catalysis of dihydropyridone photocycloaddition at -70 °C

Buyers sourcing building blocks for chiral organocatalysts should prioritize this compound to maximize both the manufacturability of the catalyst and its downstream stereocontrol.

Active Pharmaceutical Ingredient (API) Synthesis

Directly downstream of its superior target engagement profile, this compound is the optimal precursor for synthesizing cyclin-dependent kinase (CDK) inhibitors and other targeted anticancer agents where the 2,6-difluorophenyl thiourea motif is required for precise binding pocket fit [1].

Manufacturing of Chiral Organocatalysts

Leveraging its ability to form highly acidic hydrogen-bond donors, it is a primary building block for synthesizing bifunctional or bis-thiourea catalysts used in asymmetric synthesis, including photocycloadditions and Michael additions [2].

Development of Anion Recognition Receptors

Driven by its specific steric hindrance and electron-withdrawing properties, it is used to synthesize open-chain thiourea receptors capable of selective transmembrane chloride transport or heavy metal binding [3].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H334 (90.7%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Corrosive;Health Hazard

Dates

Last modified: 08-15-2023

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